molecular formula C21H19N5O2S B2568948 N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894037-15-1

N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2568948
CAS No.: 894037-15-1
M. Wt: 405.48
InChI Key: JBWLQALJVNZFQB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a methoxy-substituted phenyl group and a triazolo-pyridazine moiety. Its molecular formula is C20H20N4O1SC_{20}H_{20}N_{4}O_{1}S, and it possesses unique properties that contribute to its biological activity.

Research indicates that compounds similar to this compound often exert their effects through:

  • Kinase Inhibition : Many triazolo derivatives act as inhibitors of various kinases involved in cancer progression. For example, related compounds have shown significant inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis .
  • Cytotoxicity : In vitro studies have demonstrated that triazolo-pyridazine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

In Vitro Cytotoxicity Studies

The following table summarizes the cytotoxicity profiles of related compounds tested against various cancer cell lines:

Compound IDCell LineIC50 (µM)Mechanism of Action
12eA5491.06 ± 0.16c-Met kinase inhibition
12eMCF-71.23 ± 0.18c-Met kinase inhibition
12eHeLa2.73 ± 0.33c-Met kinase inhibition

These results indicate that this compound may possess significant anticancer properties through its action on critical signaling pathways.

Case Studies

In a study focused on the development of triazolo-pyridazine derivatives, researchers synthesized various analogs and evaluated their biological activities. The most promising compounds exhibited not only potent cytotoxicity but also favorable selectivity towards cancer cells over normal cells .

Another study highlighted the structural optimization of similar compounds leading to enhanced potency and reduced side effects in preclinical models . These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-8-10-18(28-2)17(12-14)22-20(27)13-29-21-24-23-19-11-9-16(25-26(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWLQALJVNZFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.